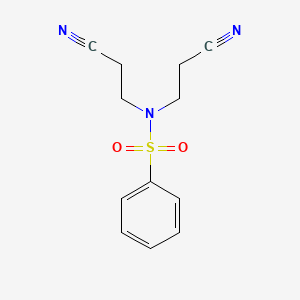

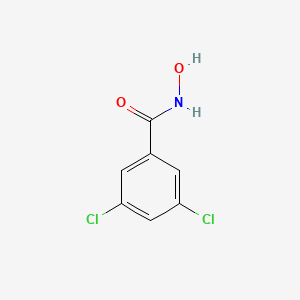

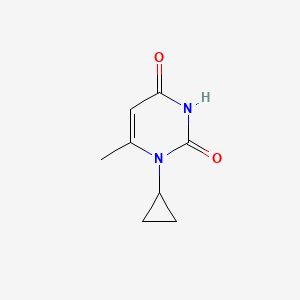

![molecular formula C18H13N3O3 B6598817 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- CAS No. 101134-91-2](/img/structure/B6598817.png)

1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-

Overview

Description

1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- (ICA) is a naturally occurring, non-essential amino acid. It is an important intermediate in the biosynthesis of tryptophan and serotonin. ICA has been studied extensively in the past few decades due to its potential applications in medicine and biochemistry, particularly in the field of neuroscience.

Mechanism of Action

1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is responsible for breaking down neurotransmitters, and inhibition of its activity could lead to increased levels of serotonin in the brain. 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been shown to interact with MAO in a non-competitive manner, meaning that it does not compete with the substrate for binding to the enzyme. Instead, it binds to a different site on the enzyme, which leads to a decrease in its activity.

Biochemical and Physiological Effects

1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is responsible for breaking down neurotransmitters, and inhibition of its activity could lead to increased levels of serotonin in the brain. This increased serotonin level has been linked to improved mood, increased energy levels, and improved cognitive performance. In addition, 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been shown to interact with other neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which could lead to additional effects on mood and cognition.

Advantages and Limitations for Lab Experiments

1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is a relatively simple compound to synthesize in the laboratory, and it can be produced in high yields. This makes it an ideal compound for use in laboratory experiments. However, 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- is also a relatively unstable compound and can be easily degraded. In addition, it can be difficult to detect its presence in biological samples due to its low concentrations.

Future Directions

1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has a wide range of potential applications in medicine and biochemistry, and further research is needed to explore its full potential. Future research could focus on the development of more efficient synthesis methods, as well as the development of new compounds based on 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- that could be used to target specific biochemical pathways. In addition, further research could be done to explore the effects of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- on other neurotransmitters and its potential to treat neurological disorders. Finally, further studies could be done to explore the potential of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- as a drug delivery system, as well as its potential to be used in drug-targeting therapies.

Synthesis Methods

1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- can be synthesized in the laboratory through a variety of methods. The most common method is the condensation of indole-2-carboxylic acid with an aminocarboxylic acid in the presence of an acid catalyst. This method yields a high yield of 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- and is relatively simple to perform.

Scientific Research Applications

1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been studied extensively in the past few decades due to its potential applications in medicine and biochemistry, particularly in the field of neuroscience. It is known to be a key intermediate in the synthesis of serotonin, a neurotransmitter involved in mood regulation and other neurological processes. In addition, 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase (MAO). This enzyme is responsible for breaking down neurotransmitters, and inhibition of its activity could lead to increased levels of serotonin in the brain.

properties

IUPAC Name |

5-(1H-indole-2-carbonylamino)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c22-17(15-8-10-3-1-2-4-13(10)20-15)19-12-5-6-14-11(7-12)9-16(21-14)18(23)24/h1-9,20-21H,(H,19,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSFWARHEQMCHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435082 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |

CAS RN |

101134-91-2 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

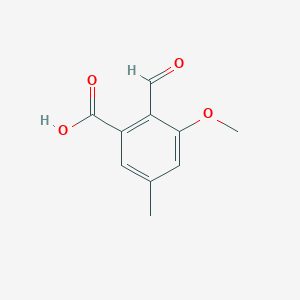

![tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis](/img/structure/B6598740.png)

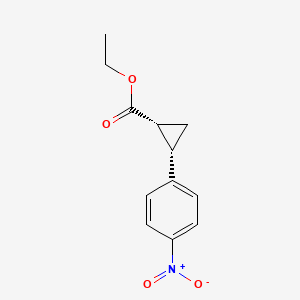

![1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B6598760.png)

![4-{imidazo[1,2-a]pyrimidin-2-yl}pyridine](/img/structure/B6598822.png)

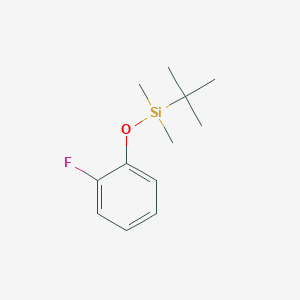

![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)